molecular formula C8H11N3 B062790 (E)-4-(Pyrimidin-5-yl)but-3-en-1-amine CAS No. 180740-71-0

(E)-4-(Pyrimidin-5-yl)but-3-en-1-amine

Cat. No.: B062790
CAS No.: 180740-71-0
M. Wt: 149.19 g/mol
InChI Key: HXZOBONAESLRFT-HNQUOIGGSA-N
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Description

(E)-4-(Pyrimidin-5-yl)but-3-en-1-amine (CAS synonyms: SCHEMBL5328710, HXZOBONAESLRFT-HNQUOIGGSA-N) is an enamine derivative featuring a pyrimidine ring at the 5-position and a trans-configured (E) double bond in the butenyl chain. Its molecular formula is C₈H₁₁N₃, with a molecular weight of 149.197 g/mol . The compound has 1 hydrogen-bond donor (amine group) and 3 hydrogen-bond acceptors (pyrimidine nitrogen atoms), which influence its solubility and intermolecular interactions.

Properties

CAS No.

180740-71-0

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

(E)-4-pyrimidin-5-ylbut-3-en-1-amine

InChI

InChI=1S/C8H11N3/c9-4-2-1-3-8-5-10-7-11-6-8/h1,3,5-7H,2,4,9H2/b3-1+

InChI Key

HXZOBONAESLRFT-HNQUOIGGSA-N

SMILES

C1=C(C=NC=N1)C=CCCN

Isomeric SMILES

C1=C(C=NC=N1)/C=C/CCN

Canonical SMILES

C1=C(C=NC=N1)C=CCCN

Synonyms

3-Buten-1-amine, 4-(5-pyrimidinyl)-, (E)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine typically involves the reaction of a pyrimidine derivative with a suitable butene precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where a halogenated pyrimidine reacts with a butene derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine may involve large-scale Heck reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(5-Pyrimidinyl)-3-butene-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-4-(5-Pyrimidinyl)-3-butene-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related pyrimidine derivatives, focusing on substituent patterns, synthesis, and applications:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Substituents Biological Activity Synthesis Method Physicochemical Properties
(E)-4-(Pyrimidin-5-yl)but-3-en-1-amine Pyrimidin-5-yl, (E)-butenyl amine 149.20 -NH₂ (butenyl), pyrimidine N atoms Not explicitly reported Likely via enamine condensation 1 H-bond donor, 3 H-bond acceptors
N-(2-Chloro-5-substituted pyrimidin-4-yl)-1H-indazol-5-amine Indazole-pyrimidine hybrid, chloro/fluoro substituents ~280–300 (estimated) Cl/F at pyrimidine C2/C5, indazole Anticancer (selective inhibition) Reflux with TEA in ethanol Higher polarity due to halogens
5-Bromo-2-chloropyrimidin-4-amine Halogenated pyrimidine, planar ring 224.46 Br (C5), Cl (C2), -NH₂ (C4) Not reported Reduction of nitro precursor Halogens increase reactivity
Calcium (R,E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate Statin-like pyrimidine, sulfonamide, fluorophenyl ~800 (calcium salt) Fluorophenyl, sulfonamide, heptenoate Lipid-lowering (statin analog) Multi-step organic synthesis Low solubility, high molecular weight
(S,E)-4-(Dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide Furopyrimidine, phenyl, hydroxyethylamino ~600 (estimated) Furo ring, phenyl, hydroxyethylamino Patent-protected (likely kinase inhibitor) Complex multi-step synthesis Bulky substituents reduce bioavailability

Key Comparative Insights

  • Substituent Effects: The target compound lacks halogen substituents (cf. Compared to indazol-pyrimidine hybrids , the absence of a fused indazole ring simplifies the structure, which may enhance synthetic accessibility but reduce target specificity.
  • Biological Relevance :

    • While indazol-pyrimidine derivatives show anticancer activity via kinase inhibition , the target compound’s enamine group could facilitate interactions with biological targets through hydrogen bonding .
    • The statin-like compound in highlights how pyrimidine integration into larger pharmacophores enables specific therapeutic actions, a feature absent in the simpler target molecule.
  • Synthetic Accessibility :

    • The target compound’s synthesis likely involves straightforward enamine condensation, contrasting with the multi-step protocols required for halogenated or statin-like derivatives .
  • Physicochemical Properties :

    • The target’s lower molecular weight (~149 vs. >500 g/mol for statin analogs ) suggests better membrane permeability and oral bioavailability.
    • Halogenated analogs (e.g., ) exhibit higher crystallinity and stability due to strong intermolecular halogen bonds, whereas the target compound’s stability may rely on hydrogen bonding (N–H···N interactions).

Crystallographic and Computational Analysis

  • The planar pyrimidine ring in 5-Bromo-2-chloropyrimidin-4-amine facilitates dense crystal packing via N–H···N hydrogen bonds. For the target compound, the (E)-configuration of the butenyl chain may lead to less steric hindrance, promoting similar planar arrangements. Software like SHELX and CCP4 are critical for resolving such structures.

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